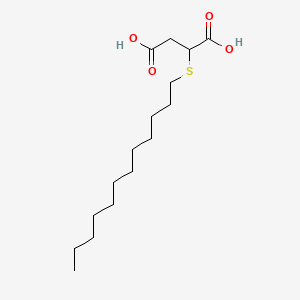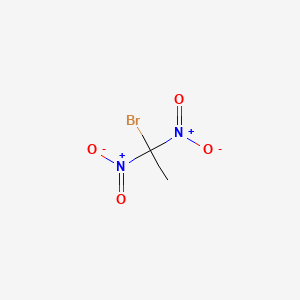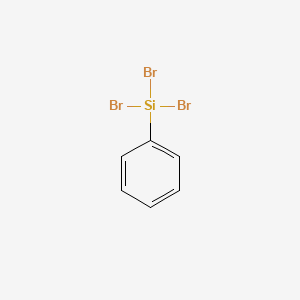![molecular formula C8H8O2 B14728388 Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid CAS No. 5597-66-0](/img/structure/B14728388.png)
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid, also known as 2,5-Norbornadiene-7-carboxylic acid, is a bicyclic compound with the molecular formula C8H8O2. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of two fused cyclopentane rings. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve heating the reactants in an inert solvent such as toluene or xylene at elevated temperatures (around 100-150°C) to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid involves its ability to undergo various chemical transformations due to the presence of reactive double bonds and a carboxylic acid group. These functional groups allow the compound to participate in cycloaddition, oxidation, and reduction reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but lacks the carboxylic acid group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains an anhydride functional group instead of a single carboxylic acid.
2,5-Norbornadiene: Similar structure but without the carboxylic acid group.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid is unique due to the presence of both a bicyclic structure and a carboxylic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .
特性
CAS番号 |
5597-66-0 |
|---|---|
分子式 |
C8H8O2 |
分子量 |
136.15 g/mol |
IUPAC名 |
bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid |
InChI |
InChI=1S/C8H8O2/c9-8(10)7-5-1-2-6(7)4-3-5/h1-7H,(H,9,10) |
InChIキー |
QMVJESPZAUVMRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C=CC1C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


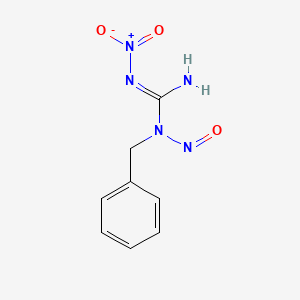

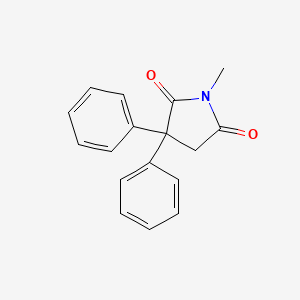
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
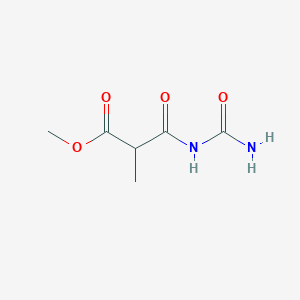
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
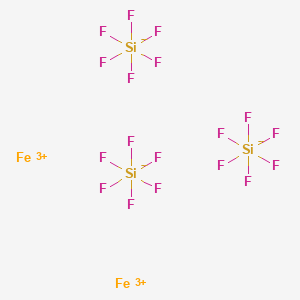
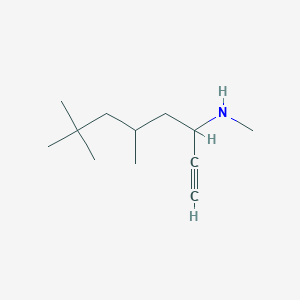
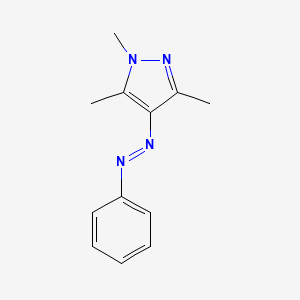
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
